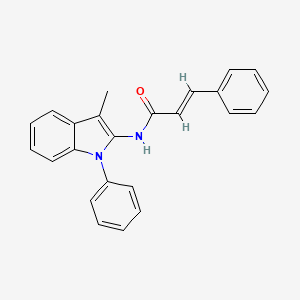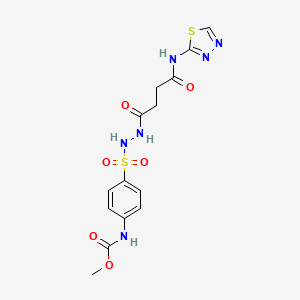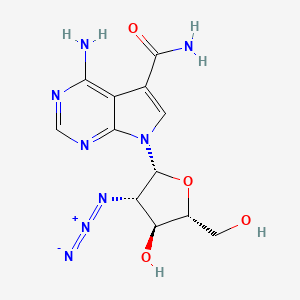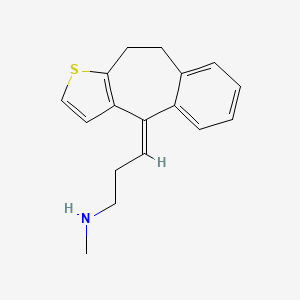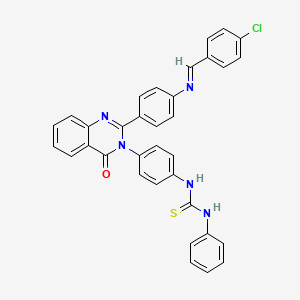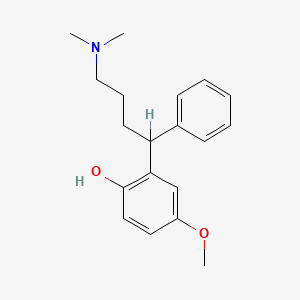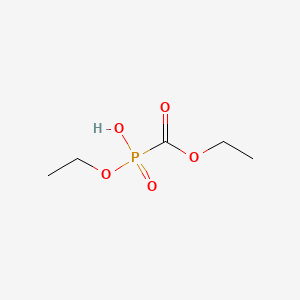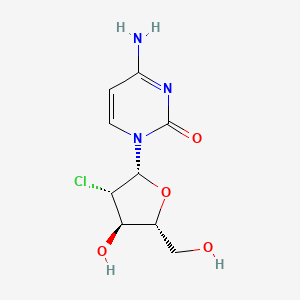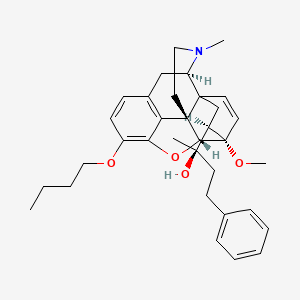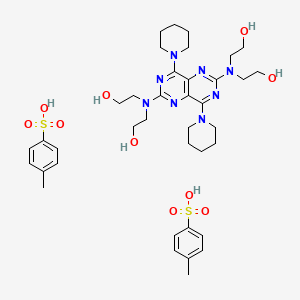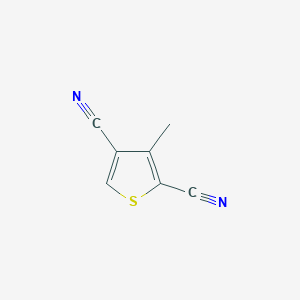
3,5-Dicyano-4-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyano-4-methylthiophene is a heterocyclic compound with the molecular formula C7H4N2S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The presence of cyano groups at the 3 and 5 positions and a methyl group at the 4 position makes this compound unique and interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyano-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methylthiophene with cyanide sources under specific conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicyano-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3,5-Dicyano-4-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dicyano-4-methylthiophene involves its interaction with various molecular targets and pathways. The cyano groups and the thiophene ring play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
3,4-Dicyanothiophene: Similar structure but with cyano groups at the 3 and 4 positions.
4-Methylthiophene: Contains a methyl group at the 4 position but lacks cyano groups.
Uniqueness
3,5-Dicyano-4-methylthiophene is unique due to the specific positioning of the cyano and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
174148-80-2 |
|---|---|
Molecular Formula |
C7H4N2S |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
3-methylthiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N2S/c1-5-6(2-8)4-10-7(5)3-9/h4H,1H3 |
InChI Key |
KRORPKUMLVYTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


